molecular formula C8H5BrN2O2 B1292546 4-Bromo-6-nitro-1H-indole CAS No. 885520-47-8

4-Bromo-6-nitro-1H-indole

Cat. No. B1292546
M. Wt: 241.04 g/mol
InChI Key: BVXHHQBPXSUJPE-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-1H-indole is a compound with the molecular weight of 241.04 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The linear formula of 4-Bromo-6-nitro-1H-indole is C8H5BrN2O2 . The InChI code is 1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H .


Physical And Chemical Properties Analysis

4-Bromo-6-nitro-1H-indole is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

    Organic Chemistry

    • Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • Method : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Results : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

    Biotechnology and Industrial Applications

    • Application : Indole is a signalling molecule produced both by bacteria and plants. It also has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

    Pharmacology

    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

    Biotechnology

    • Application : The second E. coli strain was engineered to hydroxylate 6-bromoindole to form 6-bromo-2-hydroxy-indole/6-bromo-2-oxoindole .
    • Method : This was achieved by toluene 4‐monooxygenase T4MO from Pseudomonas mendocina KR1 .
    • Results : The third E. coli strain was engineered to express tnaA in combination with the FMO gene from M. aminisulfidivorans to produce 3-hydroxyindole .

    Antiviral Activity

    • Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
    • Method : These compounds are synthesized and tested for their inhibitory activity against various viruses .
    • Results : For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

    Chemical Synthesis

    • Application : Indole derivatives are used in the synthesis of selected alkaloids .
    • Method : The synthesis involves various chemical reactions, such as the Bartoli reaction .
    • Results : For example, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .

Safety And Hazards

The safety information for 4-Bromo-6-nitro-1H-indole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-bromo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHHQBPXSUJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646458
Record name 4-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-nitro-1H-indole

CAS RN

885520-47-8
Record name 4-Bromo-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
… spectroscopy confirms that the two isomers were respectively ethyl 4-nitro-6-bromide-1H-indole- 2-carboxylate (δ H-7 7.93 ppm, 49.4%) and the desired ethyl 4-bromo-6-nitro-1H-indole-…
Number of citations: 30 www.sciencedirect.com

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